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molecular formula C11H11NO3 B8615681 (2-Cyano-4-methoxy-phenyl)-acetic acid methyl ester

(2-Cyano-4-methoxy-phenyl)-acetic acid methyl ester

Cat. No. B8615681
M. Wt: 205.21 g/mol
InChI Key: SXBSAVITBSYNCF-UHFFFAOYSA-N
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Patent
US08609680B2

Procedure details

To a microwave vial was added (2-bromo-4-methoxy-phenyl)-acetic acid methyl ester (200 mg, 0.77 mmol), copper (I) cyanide (138 mg, 1.54 mmol), a stir bar and 1 mL of N-methyl-pyrrolidinone. The vial was capped and heated at 170° C. for 15 minutes in a microwave reactor. The resulting dark solution was purified directly on an ISCO (Teledyne Isco Inc., Lincoln Nebr.) 12 g column using a 0-20% MeOH in dichloromethane gradient. The desired product eluted in 100% dichloromethane to give 120 mg (76%) of (2-cyano-4-methoxy-phenyl)-acetic acid methyl ester as an orange oil.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:6]=1Br.[Cu][C:16]#[N:17]>CN1CCCC1=O>[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:6]=1[C:16]#[N:17]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC(CC1=C(C=C(C=C1)OC)Br)=O
Name
copper (I) cyanide
Quantity
138 mg
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
1 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
CUSTOM
Type
CUSTOM
Details
The resulting dark solution was purified directly on an ISCO (Teledyne Isco Inc., Lincoln Nebr.) 12 g column
WASH
Type
WASH
Details
The desired product eluted in 100% dichloromethane

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=C(C=C(C=C1)OC)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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